[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Descripción
[1-(5-Hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from the indole-3-methanone scaffold. It features a 4-methoxyphenyl group at the methanone position and a 5-hydroxypentyl chain on the indole nitrogen (Figure 1). This compound is closely related to RCS-4 [(4-methoxyphenyl)(1-pentylindol-3-yl)methanone], a well-characterized SCRA, but differs by the hydroxylation of the pentyl side chain . Hydroxylation at the terminal position of the alkyl chain is a common metabolic modification observed in SCRAs, which may alter receptor binding kinetics, solubility, and toxicity profiles .
Propiedades
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-66-6 | |
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del metabolito de RCS-4 N-(5-hidroxipentilo) implica la hidroxilación de la cadena pentilo de RCS-4. La reacción normalmente requiere condiciones específicas, incluido el uso de disolventes y catalizadores apropiados para facilitar el proceso de hidroxilación . La ruta sintética detallada puede implicar varios pasos, incluida la protección y desprotección de grupos funcionales para lograr la hidroxilación deseada.
Métodos de Producción Industrial
La producción industrial del metabolito de RCS-4 N-(5-hidroxipentilo) probablemente seguiría rutas sintéticas similares a la síntesis de laboratorio, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. El uso de reactores de flujo continuo y otras técnicas industriales avanzadas podrían emplearse para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
El metabolito de RCS-4 N-(5-hidroxipentilo) experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar aún más para formar cetonas o ácidos carboxílicos.
Reducción: El grupo hidroxilo se puede reducir para formar alcanos.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen haluros de alquilo y cloruros de ácido.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcanos.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El metabolito de RCS-4 N-(5-hidroxipentilo) tiene varias aplicaciones de investigación científica, que incluyen:
Química Forense y Toxicología: Se utiliza como un estándar de referencia analítico para la detección y cuantificación de cannabinoides sintéticos en muestras biológicas.
Farmacología: Se estudia para comprender las vías metabólicas y la farmacocinética de los cannabinoides sintéticos.
Química Medicinal: Se investiga para posibles aplicaciones terapéuticas y para desarrollar nuevos cannabinoides sintéticos con perfiles de seguridad mejorados.
Química Analítica: Se utiliza en espectrometría de masas y otras técnicas analíticas para identificar y cuantificar cannabinoides sintéticos y sus metabolitos.
Mecanismo De Acción
El mecanismo de acción del metabolito de RCS-4 N-(5-hidroxipentilo) implica su interacción con los receptores cannabinoides en el cuerpo. Se cree que ejerce sus efectos al unirse a los receptores cannabinoides, particularmente los receptores CB1 y CB2, que son parte del sistema endocannabinoide . Esta unión conduce a la activación de varias vías de señalización, lo que resulta en la modulación de la liberación de neurotransmisores y otros efectos fisiológicos .
Comparación Con Compuestos Similares
RCS-4 [(4-Methoxyphenyl)(1-Pentylindol-3-yl)Methanone]
- Structural Difference : RCS-4 lacks the terminal hydroxyl group on the pentyl chain.
- Pharmacology: Binds to CB1 and CB2 receptors with moderate affinity (CB1 Ki ~80 nM; CB2 Ki ~150 nM). Its non-hydroxylated side chain enhances lipophilicity, prolonging half-life but increasing accumulation in adipose tissue .
- Toxicity: Associated with genotoxic DNA damage in vitro, likely due to reactive metabolite formation .
XLR-11 1-(5-Fluoropentyl)-1H-Indol-3-ylMethanone
- Structural Difference : Replaces the 4-methoxyphenyl group with a tetramethylcyclopropyl moiety and substitutes the hydroxyl with fluorine.
- Pharmacology : Higher CB1 affinity (Ki ~0.3 nM) due to fluorine’s electronegativity and metabolic stability. The fluoropentyl chain resists oxidative degradation, enhancing potency and duration of action .
- Toxicity : Linked to severe neurotoxicity and cardiotoxicity in users, attributed to prolonged receptor activation .
JWH-018 [(Naphthalen-1-yl)(1-Pentylindol-3-yl)Methanone]
Pravadoline (WIN 48,098)
- Structural Difference: Contains a 2-methylindole core and a morpholinoethyl side chain.
- Pharmacology: Originally developed as a non-opioid analgesic, it exhibits weak CB1 activity (Ki ~400 nM) but serves as a scaffold for potent SCRAs like AM-630 .
Structure-Activity Relationships (SAR)
- Side Chain Length : Optimal activity occurs with 4–6 carbon chains. The 5-hydroxypentyl chain in the target compound aligns with this trend, balancing lipophilicity and solubility .
- Terminal Substitution: Hydroxylation reduces lipophilicity (logP ~3.5 vs.
- Aromatic Moieties : The 4-methoxyphenyl group provides moderate CB1/CB2 affinity compared to naphthoyl (JWH-018) or tetramethylcyclopropyl (XLR-11) groups, which enhance potency but also toxicity .
Metabolic and Toxicological Profiles
- Metabolism: Hydroxylation of the pentyl chain is a Phase I metabolic pathway, producing polar metabolites that are more readily excreted. This contrasts with fluorinated (XLR-11) or non-hydroxylated (RCS-4) analogues, which undergo slower Phase II conjugation .
- However, in vitro studies are lacking .
Comparative Data Table
*Estimated based on structural similarity to RCS-4.
Actividad Biológica
The compound [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, commonly referred to as a synthetic cannabinoid, is part of a class of substances that mimic the effects of natural cannabinoids found in cannabis. This compound is structurally related to JWH-018, a well-known synthetic cannabinoid. Understanding its biological activity is crucial for assessing its pharmacological effects, potential therapeutic applications, and risks associated with its use.
Chemical Structure and Properties
- Molecular Formula: C25H25NO3
- Molecular Weight: 387.5 g/mol
- CAS Number: 1427325-66-3
The compound features an indole backbone with a hydroxypentyl side chain and a methoxyphenyl group, which influences its interaction with cannabinoid receptors.
Synthetic cannabinoids like [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone primarily act as agonists at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain sensation, mood regulation, and appetite control.
Receptor Binding Affinity
Research indicates that this compound exhibits high affinity for both CB1 and CB2 receptors. Binding studies have shown that the hydroxypentyl modification enhances receptor interaction compared to other alkyl substituents:
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |
|---|---|---|
| [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | <10 | <10 |
| JWH-018 | <10 | <10 |
Biological Effects
Synthetic cannabinoids can produce a range of effects, including:
- Psychoactive Effects: Similar to THC, these compounds can induce euphoria, altered perception, and relaxation.
- Physiological Effects: They may affect heart rate, blood pressure, and appetite.
A study on the metabolites of synthetic cannabinoids indicated that hydroxypentyl metabolites retain significant efficacy at cannabinoid receptors, suggesting that metabolic byproducts may also contribute to the overall pharmacological profile of these compounds .
Case Studies and Research Findings
-
Case Report on Synthetic Cannabinoid Use:
A case study involving individuals who ingested synthetic cannabinoids revealed acute toxicity symptoms such as agitation, paranoia, and hallucinations. The presence of hydroxypentyl metabolites was confirmed in urine samples, indicating their relevance in understanding the drug's effects in vivo . -
Comparative Study on Synthetic Cannabinoids:
A comparative analysis of various synthetic cannabinoids demonstrated that those with longer alkyl chains exhibited increased potency at the CB1 receptor. The study highlighted the importance of structural modifications in determining receptor selectivity and efficacy . -
Metabolic Pathways:
Research has shown that synthetic cannabinoids undergo extensive metabolism via cytochrome P450 enzymes, resulting in multiple hydroxylated metabolites. These metabolites often retain agonistic activity at cannabinoid receptors, complicating the pharmacokinetic profiles of these substances .
Safety and Toxicology
The safety profile of synthetic cannabinoids remains a concern due to their unpredictable effects and potential for abuse. Reports have linked synthetic cannabinoid use to severe adverse reactions, including seizures and psychosis. The variability in potency among different batches complicates risk assessment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone, and how can purity be maximized?
- Methodology : Standard synthesis involves refluxing indole derivatives with substituted benzaldehydes in polar solvents like ethanol or methanol (e.g., analogous to methods for 4-amino-3-(1H-indol-1-yl)phenylmethanone) . Solvent selection (e.g., ethanol for higher yield) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical. Purity can be validated using HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Key for identifying indole NH (~δ 10.98 ppm), hydroxyl protons, and methoxy groups (δ 3.8–4.0 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Methodology :
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) to assess affinity for cannabinoid receptors (CB1/CB2), given structural similarity to synthetic cannabinoids like RCS-4 .
- ADMET prediction : Employ computational tools (e.g., SwissADME) to estimate logP (~3.5–4.0), bioavailability, and blood-brain barrier permeability, guided by data from analogous indole methanones .
Advanced Research Questions
Q. What metabolic pathways are anticipated for this compound, and how can its major metabolites be identified?
- Methodology :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor hydroxylation at the pentyl chain (C5 position) via LC-QTOF-MS, as seen in JWH-018 N-(5-hydroxypentyl) metabolites .
- CYP450 isoform specificity : Use recombinant enzymes (e.g., CYP2C9, CYP3A4) to identify primary metabolizing isoforms, critical for predicting drug-drug interactions .
Q. How can discrepancies in biological activity data (e.g., receptor affinity vs. in vivo efficacy) be resolved?
- Methodology :
- Functional assays : Compare binding affinity (Ki) with functional activity (e.g., cAMP inhibition in CHO cells expressing CB1/CB2) to assess agonist/antagonist behavior .
- Metabolite profiling : Test metabolites (e.g., hydroxylated derivatives) for activity, as inactive parent compounds may generate bioactive metabolites .
Q. What strategies are recommended for crystallographic analysis of this compound?
- Methodology :
- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures. For derivatives with fluorinated groups (e.g., 5-hydroxypentyl), employ Hirshfeld surface analysis to study intermolecular interactions .
- X-ray diffraction : Resolve torsion angles between the indole and methoxyphenyl groups to correlate structure with receptor-binding conformations .
Methodological Notes
- Synthesis Optimization : Replace toluene with acetonitrile to reduce by-products in indole alkylation steps .
- Data Contradictions : If receptor affinity (e.g., CB1 Ki = 5 nM) conflicts with in vivo inactivity, evaluate metabolite stability (e.g., glucuronidation of hydroxyl groups) using β-glucuronidase assays .
- Structural Analogues : Compare with RCS-4 ([1-pentylindol-3-yl]-[4-methoxyphenyl]methanone) for SAR studies on chain length and receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
